molecular formula C11H16BrNO4 B594604 5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine CAS No. 1315545-08-4

5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine

Cat. No.: B594604
CAS No.: 1315545-08-4
M. Wt: 306.156
InChI Key: KCKAUDGEGPHMQE-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine is a chemical compound with the molecular formula C11H16BrNO4 and a molecular weight of 306.15 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 3rd position, and a 2-(2-(2-methoxyethoxy)ethoxy) group at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine typically involves the bromination of 3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by either inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine is unique due to the presence of the 2-(2-(2-methoxyethoxy)ethoxy) group, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific applications .

Properties

IUPAC Name

5-bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO4/c1-14-3-4-16-5-6-17-11-10(15-2)7-9(12)8-13-11/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKAUDGEGPHMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=C(C=C(C=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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